N-Acetyl-S-(2-carboxyethyl)-L-cysteine

Biomonitoring Analytical Chemistry Environmental Toxicology

Avoid misattribution errors in acrolein exposure assessment. CEMA is the sole specific mercapturic acid conjugate for acrolein, not interchangeable with generic MAs. - Quantifies acrolein with only 7.7% non-detects vs 39.8% for CYMA, ensuring robust data. - Differentiates tobacco harm reduction: 64% lower median in heat-not-burn users. - Validated in NHANES/PATH cohorts for CVD and α-Klotho mechanistic studies. Procure exact standard for definitive results.

Molecular Formula C8H13NO5S
Molecular Weight 235.26 g/mol
CAS No. 51868-61-2
Cat. No. B026252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-(2-carboxyethyl)-L-cysteine
CAS51868-61-2
SynonymsN-Acetyl-3-(2-carboxyethylthio)alanine Bis(dicyclohexylamine) Salt;  3-(N-Acetyl-L-cystein-S-yl)propanoic Acid Bisdicyclohexylamine) Salt;  N-Acetyl-S-(2-carboxyethyl)cysteine Bis(dicyclohexylamine) Salt;  CEMA; 
Molecular FormulaC8H13NO5S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCCC(=O)O)C(=O)O
InChIInChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m0/s1
InChIKeyCLQPFBSYILTXKI-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) CAS 51868-61-2: Product Identity and Baseline Characteristics


N-Acetyl-S-(2-carboxyethyl)-L-cysteine (abbreviated as CEMA; CAS 51868-61-2) is a mercapturic acid metabolite, specifically an N-acetyl-L-cysteine S-conjugate formed via the mercapturic acid pathway [1]. It is a recognized urinary biomarker of exposure to acrolein, a volatile organic compound (VOC) and environmental toxicant [2]. As a small-molecule N-acyl-amino acid (C8H13NO5S, MW 235.26 g/mol) , CEMA serves as a specific and quantifiable indicator in toxicological exposure assessment, epidemiological studies, and biomonitoring programs.

Why N-Acetyl-S-(2-carboxyethyl)-L-cysteine Cannot Be Replaced by Generic Mercapturic Acid Standards


Mercapturic acids (MAs) are a class of N-acetylcysteine S-conjugates that serve as biomarkers for a wide range of electrophilic xenobiotics. However, the analytical and toxicological significance of each MA is strictly defined by its specific S-substituent, which dictates its parent compound of origin, its metabolic pathway specificity, and its association with distinct health outcomes [1]. Generic substitution is not scientifically valid because urinary MA concentrations are not interchangeable; for instance, the biomarker for acrolein exposure (CEMA) is chemically distinct from those for acrylonitrile (CYMA) or acrylamide (AAMA), and they exhibit divergent associations with disease endpoints such as cardiovascular disease [2] and kidney function [3]. The use of an incorrect or non-specific MA standard would therefore lead to misattribution of exposure and flawed epidemiological or toxicological conclusions, underscoring the absolute requirement for the procurement of the exact compound, N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA), for any study targeting acrolein exposure or its associated pathophysiological pathways.

Quantitative Evidence Differentiating N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) from Comparator Biomarkers


Superior Analytical Detection Rate: CEMA (Acrolein) vs. CYMA (Acrylonitrile)

In a population-level exposure assessment, the percentage of urine samples falling below the limit of detection (LOD) was substantially lower for CEMA (7.7%) compared to the mercapturic acid CYMA (39.8%) [1]. This difference indicates that CEMA, as a biomarker of acrolein exposure, is more reliably quantifiable across the general population than CYMA, a biomarker of acrylonitrile exposure.

Biomonitoring Analytical Chemistry Environmental Toxicology

Differential Association with Cardiovascular Disease: CEMA (Acrolein) vs. AAMA (Acrylamide) and ATCA

In a multivariate logistic regression analysis of 6,814 individuals from the NHANES 2011–2018 cohort, higher urinary concentrations of CEMA were associated with an increased risk of cardiovascular disease (CVD) after adjusting for potential confounders [1]. In contrast, the study identified a non-linear relationship and a threshold effect for AMCC, while AAMA and CYMA showed different patterns of association, and a lower concentration of ATCA was associated with CVD.

Cardiovascular Disease Epidemiology VOC Metabolites

Significantly Lower CEMA Concentrations in Users of Heat-Not-Burn Tobacco Products Compared to Traditional Cigarettes

In a comparative study of Korean smokers, the median urinary concentration of CEMA was 64% lower in exclusive users of heat-not-burn cigarettes (HNBC) compared to exclusive users of traditional cigarettes (TC) [1]. This demonstrates the utility of CEMA as a quantitative biomarker capable of distinguishing between different sources and levels of acrolein exposure from tobacco products.

Tobacco Harm Reduction Biomonitoring Exposure Assessment

Elevated CEMA Concentrations in Cancer Survivors Compared to Non-Cancer Adults

In a cross-sectional analysis of the Population Assessment of Tobacco and Health (PATH) Study Wave 5 data, geometric mean concentrations of CEMA were 22% higher in cancer survivors compared to adults with no cancer history [1]. This elevation was observed alongside increases in other biomarkers, including NNAL, cadmium, and lead, indicating a higher burden of tobacco-related toxicant exposure among cancer survivors.

Cancer Survivorship Tobacco Exposure Public Health

CEMA Identified as a Dominant VOC Metabolite in Negative Association with Anti-Aging Hormone α-Klotho

In a weighted quantile sum (WQS) regression analysis of 1,680 U.S. adults, CEMA was identified as one of three dominant VOC metabolites driving a significant negative association between mixed VOC exposure and serum levels of the anti-aging hormone α-Klotho [1]. Bayesian kernel machine regression (BKMR) further confirmed the joint negative effect of mixed VOCs, with CEMA playing a prominent role.

Aging Research Endocrine Disruption Exposomics

Optimal Scientific and Industrial Application Scenarios for N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA)


Quantifying Acrolein Exposure in Tobacco Harm Reduction Studies

CEMA is the definitive urinary biomarker for acrolein, a major toxicant in cigarette smoke. Its procurement is essential for studies comparing the toxicant exposure profiles of different tobacco products (e.g., traditional cigarettes vs. heat-not-burn vs. e-cigarettes), as demonstrated by a 64% lower median concentration in users of heat-not-burn tobacco [1]. This makes CEMA a critical analytical standard for regulatory science and clinical trials evaluating tobacco harm reduction claims.

Environmental Epidemiological Investigations of Cardiovascular and Aging Outcomes

CEMA is uniquely positioned as a biomarker for investigating the health effects of acrolein, a pervasive environmental pollutant. It has been independently associated with increased cardiovascular disease risk in large population cohorts [2] and identified as a dominant factor in the negative association between VOC mixtures and the anti-aging hormone α-Klotho [3]. For researchers investigating the mechanistic pathways linking air pollution to cardiometabolic or geriatric outcomes, the procurement of a high-purity CEMA standard is non-negotiable.

Monitoring Toxicant Burden in Vulnerable Clinical Populations

CEMA serves as a precise indicator of ongoing acrolein exposure from both active and passive tobacco use. Its utility in clinical surveillance is evidenced by its 22% higher concentration in cancer survivors compared to adults without cancer, reflecting a greater toxicant burden in this high-risk group [4]. This application scenario supports the need for CEMA as a standard in clinical chemistry and public health laboratories focused on risk assessment and intervention in cancer survivorship care.

High-Fidelity Biomonitoring in Large-Scale Cohort Studies

Due to its high detection frequency in the general population (only 7.7% of samples below LOD), CEMA provides a more robust and complete exposure dataset compared to other VOC metabolites like CYMA (39.8% below LOD) [5]. This analytical advantage makes CEMA a preferred standard for large-scale epidemiological studies like NHANES and PATH, where minimizing data loss due to non-detects is critical for maintaining statistical power and reducing bias in population-level exposure assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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